Benzyl-alpha,alpha-D2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related primary amines is described in the provided papers. In the first paper, an efficient asymmetric synthesis of alpha-trifluoromethyl-substituted primary amines is achieved through nucleophilic 1,2-addition of alkyllithium reagents to trifluoroacetaldehyde SAMP- or RAMP-hydrazone. This is followed by benzoylation and SmI(2)-promoted nitrogen-nitrogen single bond cleavage . Although this method does not directly apply to the synthesis of benzyl-alpha,alpha-D2-amine, the principles of nucleophilic addition and subsequent bond cleavage could be relevant.

Molecular Structure Analysis

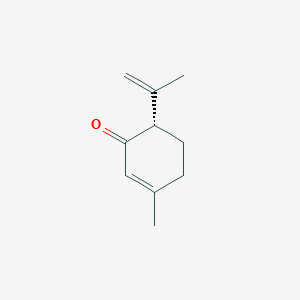

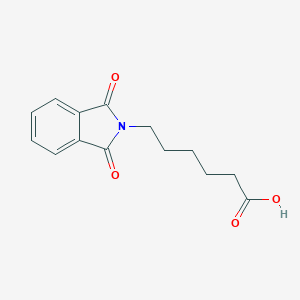

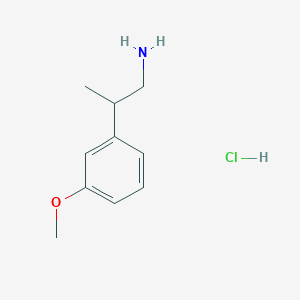

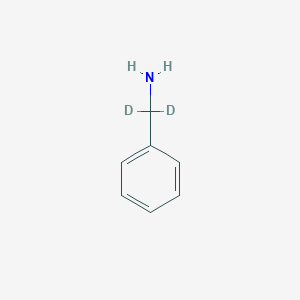

The molecular structure of benzyl-alpha,alpha-D2-amine would include a benzyl group (a phenyl ring attached to a CH2 group) connected to an amine group (NH2) where the alpha carbon is bonded to two deuterium atoms. The presence of deuterium, a stable isotope of hydrogen, would slightly alter the physical properties of the molecule compared to its non-deuterated counterpart. The papers do not provide specific information on the molecular structure of benzyl-alpha,alpha-D2-amine, but they do discuss the structure of other primary amines .

Chemical Reactions Analysis

The papers provided do not discuss the chemical reactions of benzyl-alpha,alpha-D2-amine specifically. However, primary amines, in general, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with carbonyl compounds. The second paper describes the use of synthesized primary amines as organocatalysts in asymmetric aldol reactions, which involve the formation of carbon-carbon bonds between aldehydes and ketones . This indicates that primary amines can participate in complex chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl-alpha,alpha-D2-amine would be influenced by the presence of the benzyl group and the deuterium atoms. Deuterium has a greater mass than hydrogen, which could affect the compound's boiling point, melting point, and NMR properties. The papers do not provide specific data on the physical and chemical properties of benzyl-alpha,alpha-D2-amine, but they do mention the synthesis and application of primary amines, which share some chemical properties .

科学研究应用

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Dopamine, a key neurotransmitter, interacts with dopamine receptors (D1–5Rs), influencing several neuropsychiatric disorders, including schizophrenia, Parkinson's disease, depression, and anxiety. Benzyl-alpha,alpha-D2-amine derivatives, as part of the pharmacophore with high D2 receptor (D2R) affinity, contribute to the development of therapeutics targeting these conditions. Notably, specific moieties like 4‐(2,3‐dichlorophenyl) and 4‐(benzo[b]thiophen‐4‐yl)‐1‐substituted piperazine show critical importance for D2R affinity. This underscores the role of benzyl-alpha,alpha-D2-amine derivatives in modulating D2R activity and their potential therapeutic applications in treating disorders associated with dopaminergic pathway dysfunctions (Jůza et al., 2022).

Metalloporphyrin-catalyzed C-H Bond Functionalization

In the realm of organic synthesis and biomimetic studies, the functionalization of C-H bonds is a pivotal area of research. Benzyl-alpha,alpha-D2-amine, due to its benzylic nature, could be a substrate in metalloporphyrin-catalyzed reactions, which include amination processes. These reactions are notable for their regio-, diastereo-, or enantioselectivity and high product turnover numbers, offering a pathway to synthesize amines with high specificity. The involvement of metal-oxo and -imido complexes in these reactions highlights the importance of benzyl-alpha,alpha-D2-amine derivatives in developing new synthetic methodologies (Che et al., 2011).

Reductive Amination and Hydrogen as a Reducing Agent

The synthesis of primary, secondary, and tertiary alkyl amines via reductive amination is a cornerstone in both academic and industrial chemistry. Benzyl-alpha,alpha-D2-amine can serve as a starting or intermediate material in these syntheses, leveraging hydrogen as an inexpensive and abundantly available reducing agent. This process, which involves the condensation of aldehydes or ketones with amines followed by reduction, exemplifies the utility of benzyl-alpha,alpha-D2-amine derivatives in the efficient production of amines, crucial for pharmaceuticals, agrochemicals, and materials (Irrgang & Kempe, 2020).

Palladium Catalysts for C-N and C-O Bond Formation

Palladium-catalyzed arylation processes offer a robust route for forming C-N bonds, a fundamental step in constructing complex organic molecules. Benzyl-alpha,alpha-D2-amine derivatives can act as substrates or intermediates in these reactions, which are critical for developing new drugs and materials. These palladium-catalyzed processes underscore the versatility of benzyl-alpha,alpha-D2-amine derivatives in facilitating the synthesis of structurally diverse compounds through selective bond formation (Muci & Buchwald, 2002).

安全和危害

未来方向

The synthesis of α,α-disubstituted α-amino acids, including Benzyl-alpha,alpha-D2-amine, is a promising area of research . These compounds have improved properties compared to other types of amino acids and serve as modifiers of peptide conformation and as precursors of bioactive compounds . Therefore, it has been a long-standing goal to construct this highly valuable scaffold efficiently in organic synthesis and drug discovery .

属性

IUPAC Name |

dideuterio(phenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQKYBSKWIADBV-NCYHJHSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-alpha,alpha-D2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。